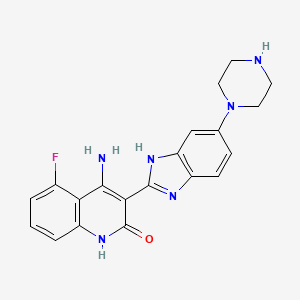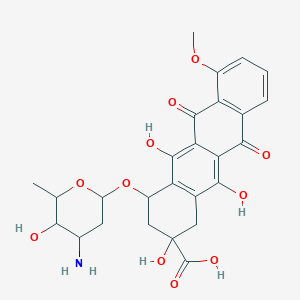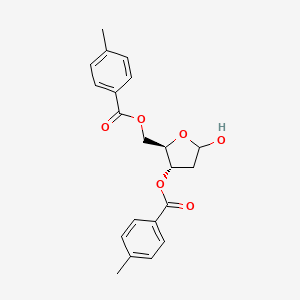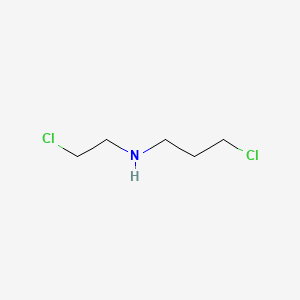
イフォスファミド不純物E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-chloroethyl)propan-1-amine is a chemical compound with the molecular formula C5H11Cl2NThis compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and chemical products .
科学的研究の応用
3-chloro-N-(2-chloroethyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly in cancer research.
Industry: Used in the production of various chemical products and materials.
作用機序
Target of Action
Ifosfamide Impurity E, also known as 3-chloro-N-(2-chloroethyl)propan-1-amine or (2-chloroethyl)(3-chloropropyl)amine, is an alkylating and immunosuppressive agent used in chemotherapy . It is chemically related to the nitrogen mustards and is a synthetic analog of cyclophosphamide . The primary targets of Ifosfamide Impurity E are DNA molecules, specifically at the guanine N-7 positions .
Mode of Action
It requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active . The cytotoxic action is primarily through DNA crosslinks caused by alkylation by the isophosphoramide mustard at guanine N-7 positions .
Biochemical Pathways
The metabolism of Ifosfamide Impurity E is a delicate balance between a minor activation pathway (4-hydroxylation) and a toxification pathway (N-dechloroethylation) . Activation and deactivation of Ifosfamide in vivo and in rat liver microsomes proved to be mediated by different CYP isoenzymes: 3A (CYP3A) plus CYP2B1/ CYP2C11 and CYP3A, respectively .
Pharmacokinetics
Ifosfamide Impurity E is metabolized in the liver, primarily by the cytochrome P450 system . The pharmacokinetics of Ifosfamide and its metabolites have been extensively studied, identifying key issues such as population differences in pharmacokinetic parameters, differences in elimination dependent upon route and schedule of administration, implications of the chirality of the drug, and interpatient pharmacokinetic variability .
Result of Action
The result of Ifosfamide Impurity E’s action is cell death, achieved through the formation of intra and interstrand cross-links in DNA, which may result in cytotoxicity . It is used in the treatment of various cancers, including testicular cancer, ovarian cancer, cervical cancer, osteocarcinoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .
Action Environment
The action of Ifosfamide Impurity E can be influenced by various environmental factors. For instance, the presence of liver disease can affect the metabolism of the drug . Additionally, the drug’s efficacy and toxicity can be modulated by the metabolic pathways . It is also important to handle the compound with care to prevent spills, splashes, or inhaling fumes or dust .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chloroethyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 3-chloro-N-(2-chloroethyl)propan-1-amine involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
3-chloro-N-(2-chloroethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are commonly used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines and other derivatives.
類似化合物との比較
Similar Compounds
N-3-chloropropyl-N-2-chloroethylamine: Similar structure but different reactivity.
Ifosfamide: A related compound used in chemotherapy.
Cyclophosphamide: Another related compound with similar applications in cancer treatment.
Uniqueness
3-chloro-N-(2-chloroethyl)propan-1-amine is unique due to its specific chemical structure, which allows it to be used as an intermediate in the synthesis of various pharmaceuticals and chemical products. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industrial applications .
特性
IUPAC Name |
3-chloro-N-(2-chloroethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N/c6-2-1-4-8-5-3-7/h8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXKFOYOKSXOGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42453-19-0 |
Source


|
| Record name | 3-Chloro-N-(2-chloroethyl)propan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042453190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-N-(2-CHLOROETHYL)PROPAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8DZ5K6NPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
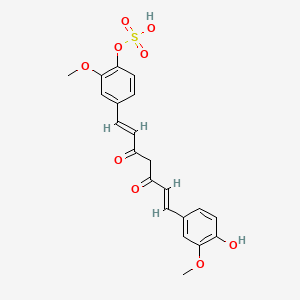

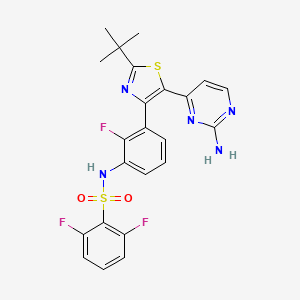
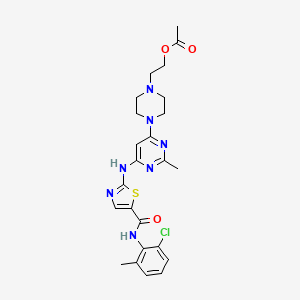
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)
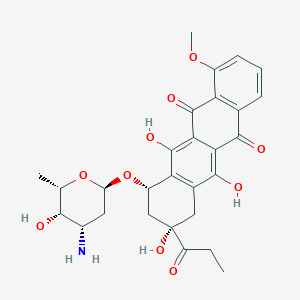

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)
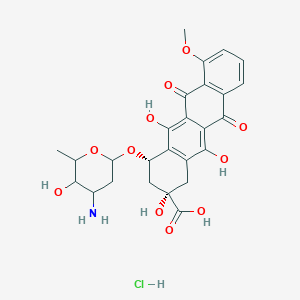
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
